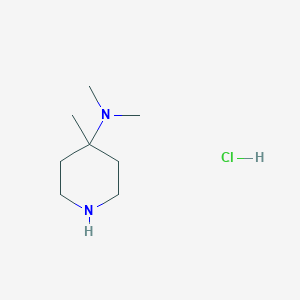

N,N,4-Trimethylpiperidin-4-amine hydrochloride

Description

N,N,4-Trimethylpiperidin-4-amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a piperidine ring substituted with three methyl groups at the 1-, 3-, and 4-positions (Fig. 1). The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H19ClN2 |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

N,N,4-trimethylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c1-8(10(2)3)4-6-9-7-5-8;/h9H,4-7H2,1-3H3;1H |

InChI Key |

VVHBCMOCSFVUCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethylpiperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

N,N,4-Trimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,4-Trimethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Key Observations :

- Hydrophobicity : Aromatic substituents (e.g., phenyl in N-Phenylpiperidin-4-amine HCl) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

N,N,4-Trimethylpiperidin-4-amine hydrochloride is a compound with significant biological activity, particularly in the context of its interactions with various receptors and potential therapeutic applications. This article delves into the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core with three methyl groups attached to the nitrogen atom. This structural configuration influences its pharmacological properties, including receptor binding affinity and selectivity.

Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit notable interactions with opioid receptors. For instance, studies on N-substituted piperidine derivatives have shown that modifications at the 3 and 4 positions significantly affect their antagonist properties at opioid receptors. Specifically, compounds with both 3 and 4-methyl substitutions have been identified as pure opioid antagonists, while variations in these substitutions can lead to agonist activity under certain conditions .

Table 1: Opioid Receptor Binding Affinities of Piperidine Derivatives

| Compound | μ Receptor K_e (nM) | κ Receptor K_e (nM) | δ Receptor K_e (nM) |

|---|---|---|---|

| N-Methyl derivative | 508 | 194 | No antagonism |

| N-Phenylpropyl derivative | 0.88 | 13.4 | 4.09 |

This table illustrates the varying affinities of different derivatives for the μ, κ, and δ opioid receptors, highlighting the importance of structural modifications in determining biological activity.

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound analogs in cancer models. For example, non-NAD-like PARP-1 inhibitors related to this compound have demonstrated superior antitumor activity in prostate cancer cell lines compared to traditional NAD-dependent inhibitors. The presence of specific functional groups in these analogs enhances their efficacy against androgen-dependent and -independent cancer pathways .

Case Studies

- Antagonist Properties : A study on various piperidine derivatives revealed that specific substitutions could enhance or diminish their antagonist properties at opioid receptors. The research underscored how minor structural changes can lead to significant shifts in pharmacological profiles .

- Antitumor Mechanisms : In prostate cancer models, compounds derived from this compound exhibited mechanisms that bypassed traditional pathways targeted by existing therapies. This suggests a novel approach to cancer treatment that leverages unique structural features of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.